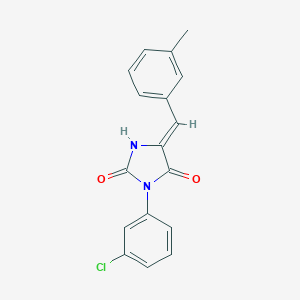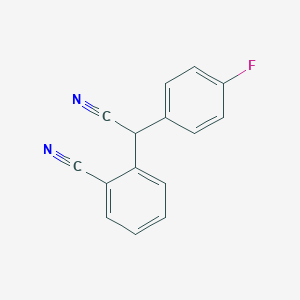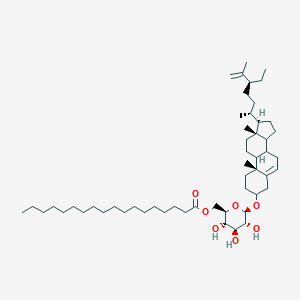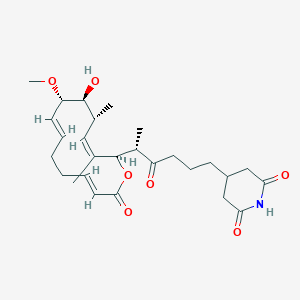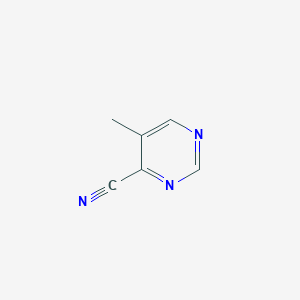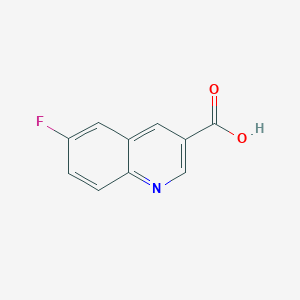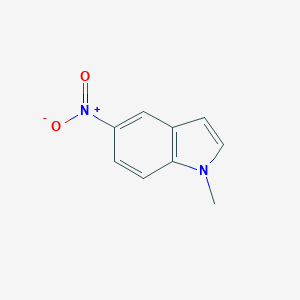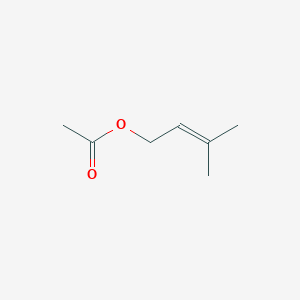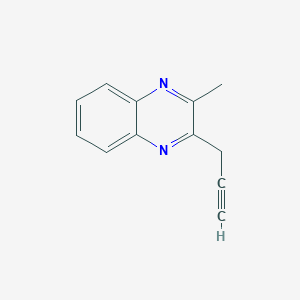
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS). This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuropharmacology.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves its binding to the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is a key step in the process of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and learning and memory. By blocking the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline can modulate the activity of the CNS and potentially treat various neurological disorders.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which plays a crucial role in synaptic plasticity, learning and memory, and pain perception. This compound has also been shown to have potential neuroprotective effects, as it can reduce the influx of calcium ions into the neuron and prevent excitotoxicity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline in lab experiments is its high selectivity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes with high specificity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has a well-established synthesis method and can be easily obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity, as it can block the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and potentially disrupt normal CNS function.
Orientations Futures
There are several future directions for the study of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline. One potential area of research is the development of new compounds with improved selectivity and efficacy for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. Additionally, this compound could be used in the development of new treatments for various neurological disorders, such as Alzheimer's disease and chronic pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves the condensation of 2-methylquinoxaline-3-carbaldehyde with propargylamine in the presence of a catalyst such as copper iodide. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has been used in a wide range of studies, including investigations of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Propriétés
Numéro CAS |
113477-56-8 |
|---|---|
Nom du produit |
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline |
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-methyl-3-prop-2-ynylquinoxaline |
InChI |
InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3 |
Clé InChI |
UHINUTOLDSZDSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



